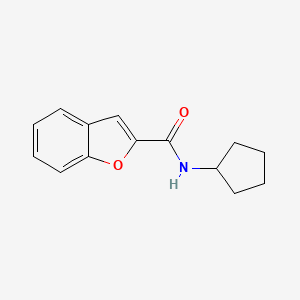

N-cyclopentyl-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential in drug design .

Preparation Methods

The synthesis of N-cyclopentyl-1-benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This modular synthetic route involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure .

Chemical Reactions Analysis

N-cyclopentyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the benzofuran ring, typically using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: Benzofuran derivatives have shown antimicrobial, anticancer, and antiviral activities, making them valuable in biological research.

Medicine: The compound’s potential therapeutic properties are explored for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

N-cyclopentyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their substituents and specific biological activities. This compound is unique due to its specific cyclopentyl and carboxamide groups, which confer distinct chemical and biological properties .

Biological Activity

N-Cyclopentyl-1-benzofuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its diverse biological activities. The compound's molecular formula is C15H17N with a molecular weight of approximately 225.31 g/mol. Its structure includes:

- Benzofuran Ring : A fused benzene and furan ring that contributes to the compound's pharmacological properties.

- Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:

- Neuroprotective Effects : Studies suggest that benzofuran derivatives can protect against excitotoxic neuronal damage, likely through modulation of NMDA receptor activity .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells .

- Anticancer Properties : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

Biological Activity Overview

Below is a summary table highlighting the biological activities associated with this compound and related compounds.

Case Studies and Research Findings

-

Neuroprotective Study :

A study synthesized several benzofuran derivatives, including this compound, evaluating their neuroprotective effects on rat cortical neurons. The compound exhibited significant protection against NMDA-induced excitotoxicity, indicating its potential as a therapeutic agent for neurodegenerative diseases . -

Antioxidant Activity Assessment :

In vitro assays demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in brain homogenates, suggesting its role as an antioxidant agent. -

Anticancer Potential :

Research has shown that benzofuran derivatives possess anticancer properties by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines. This compound demonstrated notable activity against colorectal and breast cancer cell lines.

Properties

IUPAC Name |

N-cyclopentyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-14(15-11-6-2-3-7-11)13-9-10-5-1-4-8-12(10)17-13/h1,4-5,8-9,11H,2-3,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUNOLYECKILPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.